3-Acetamido-3-(4-nitrophenyl)propanoic acid

Overview

Description

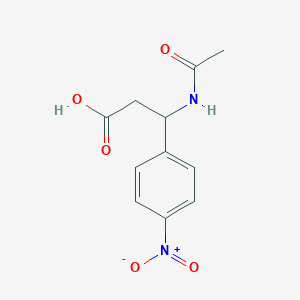

3-Acetamido-3-(4-nitrophenyl)propanoic acid is an organic compound with the molecular formula C11H12N2O5 and a molecular weight of 252.22 g/mol It contains a carboxylic acid group, a secondary amide group, and a nitro group attached to an aromatic ring

Preparation Methods

The synthesis of 3-Acetamido-3-(4-nitrophenyl)propanoic acid can be achieved through several routes. One common method involves the reaction of 3-Amino-3-(4-nitrophenyl)propionic acid with acetic anhydride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acetylation process. Industrial production methods may involve bulk synthesis using similar reaction conditions but optimized for large-scale production .

Chemical Reactions Analysis

3-Acetamido-3-(4-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

3-Acetamido-3-(4-nitrophenyl)propanoic acid is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to serve as a precursor for compounds with biological activity.

Case Study: Synthesis of Analgesics

In a study focused on developing new analgesics, researchers used this compound as a key starting material. The compound was transformed into derivatives that exhibited significant pain-relieving properties in animal models, demonstrating its potential in pain management therapies .

Organic Synthesis

This compound plays a crucial role in organic synthesis, particularly in the creation of complex molecules through various chemical reactions.

Application Table: Organic Synthesis Reactions

Biological Research

The compound's ability to interact with biological systems makes it valuable for research purposes, particularly in studying enzyme activity and cellular processes.

Case Study: Enzyme Inhibition Studies

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. In vitro studies showed that it effectively reduced the activity of certain proteases, suggesting potential applications in therapeutic interventions for diseases related to protein misfolding .

Mechanism of Action

The mechanism of action of 3-Acetamido-3-(4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which may then participate in further biochemical reactions. The carboxylic acid and amide groups can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar compounds to 3-Acetamido-3-(4-nitrophenyl)propanoic acid include:

3-Amino-3-(4-nitrophenyl)propionic acid: This compound lacks the acetamido group but shares the nitrophenyl and propionic acid moieties.

3-(4-Nitrophenyl)propionic acid: This compound lacks both the acetamido and amino groups but retains the nitrophenyl and propionic acid structure.

Biological Activity

3-Acetamido-3-(4-nitrophenyl)propanoic acid (also known as 3-amino-3-(4-nitrophenyl)propanoic acid) is a compound of significant interest in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article discusses its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 252.22 g/mol. The compound features an acetamido group and a nitrophenyl moiety, which contribute to its chemical reactivity and biological properties. Its structure can be illustrated as follows:

Where R is the nitrophenyl group, enhancing its electron-withdrawing capabilities, thus impacting its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. For instance, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that the nitrophenyl group may enhance membrane permeability or inhibit essential bacterial enzymes .

Cytotoxic Effects

In vitro studies have demonstrated that certain derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, cytotoxicity assays indicate over 90% inhibition of H460 lung cancer cell growth at concentrations around 20 µg/mL . This suggests potential applications in cancer therapeutics, particularly in targeting specific pathways involved in tumor growth.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Hydrogen Bonding : The acetamido group can form hydrogen bonds with target biomolecules, enhancing binding affinity.

- Hydrophobic Interactions : The nitrophenyl moiety facilitates hydrophobic interactions with lipid membranes or protein binding sites, potentially increasing bioavailability.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those relevant to cancer cell proliferation .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Acetamido-3-(3-nitrophenyl)propanoic acid | Similar acetamido and propanoic structure | Varies based on nitro position |

| (S)-2-Acetamido-3-(4-nitrophenyl)propanoic acid | Enantiomer with opposite chirality | Potentially different activity profiles |

| 3-Acetamido-3-(4-bromophenyl)propanoic acid | Contains bromine instead of nitro group | Investigated for similar antimicrobial properties |

The variations in biological activity among these compounds highlight the importance of functional groups and their positions within the molecular structure.

Case Studies and Research Findings

- Antibacterial Activity Study : A study conducted on various derivatives demonstrated that compounds with electron-withdrawing groups like nitro or bromo exhibited enhanced antibacterial properties against Gram-positive bacteria .

- Cytotoxicity Assays : In a series of experiments assessing the cytotoxic effects on cancer cell lines, derivatives were shown to significantly reduce cell viability through apoptosis-inducing pathways .

Properties

IUPAC Name |

3-acetamido-3-(4-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c1-7(14)12-10(6-11(15)16)8-2-4-9(5-3-8)13(17)18/h2-5,10H,6H2,1H3,(H,12,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXJPNSMMOYCOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00386255 | |

| Record name | 3-acetamido-3-(4-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658712 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

100061-23-2 | |

| Record name | 3-acetamido-3-(4-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.